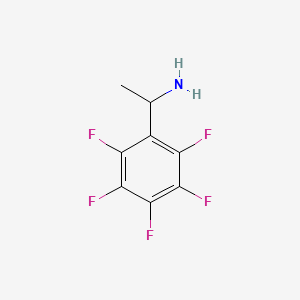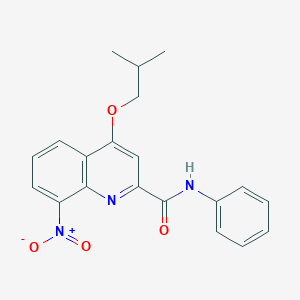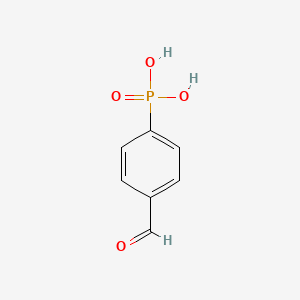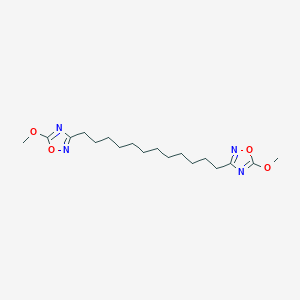
3,3'-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its long dodecane chain linking two oxadiazole rings, each substituted with a methoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dodecanedioic acid with hydrazine hydrate to form the corresponding dihydrazide. This intermediate is then reacted with methoxy-substituted nitriles under acidic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole rings can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(1,12-Dodecanediyl)bis(5-methoxy-6-methylphenol)
- 1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) is unique due to its specific structural features, including the long dodecane chain and the presence of methoxy-substituted oxadiazole rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
648441-14-9 |
|---|---|
Fórmula molecular |
C18H30N4O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
5-methoxy-3-[12-(5-methoxy-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H30N4O4/c1-23-17-19-15(21-25-17)13-11-9-7-5-3-4-6-8-10-12-14-16-20-18(24-2)26-22-16/h3-14H2,1-2H3 |
Clave InChI |
ZTOOIPRXIIYIMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


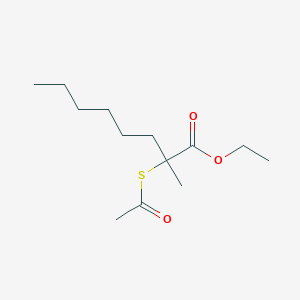
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
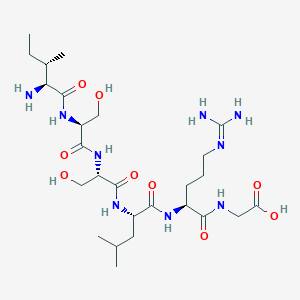
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
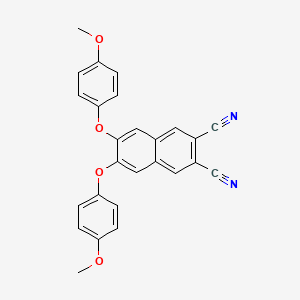
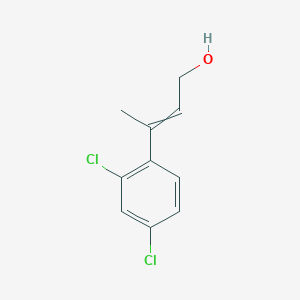
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
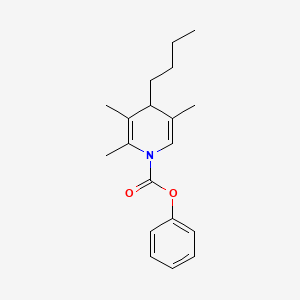
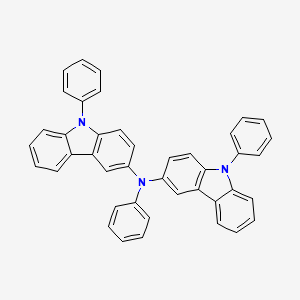
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)
